molecular formula C21H22ClFN4O3 B609716 O-Desmethyl Gefitinib CAS No. 847949-49-9

O-Desmethyl Gefitinib

Katalognummer B609716
CAS-Nummer: 847949-49-9
Molekulargewicht: 432.8804
InChI-Schlüssel: IFMMYZUUCFPEHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desmethyl Gefitinib is a major active metabolite of Gefitinib . It is a potent EGFR (erbB1/HER1) inhibitor with an IC50 of 36 nM . Gefitinib is metabolized by CYP2D6 to O-Desmethyl Gefitinib .


Synthesis Analysis

Gefitinib is metabolized by the cytochrome P450 isoform CYP2D6 to form O-Desmethyl Gefitinib . The O-demethylation modification on gefitinib is considered to be catalyzed by CYP2D6 .


Molecular Structure Analysis

The molecular formula of O-Desmethyl Gefitinib is C21H22ClFN4O3 . Its molecular weight is 432.9 g/mol .


Chemical Reactions Analysis

Gefitinib is metabolized by CYP2D6 to form O-Desmethyl Gefitinib . The O-demethylation modification on gefitinib is considered to be catalyzed by CYP2D6 .


Physical And Chemical Properties Analysis

O-Desmethyl Gefitinib is the major metabolite of Gefitinib in human plasma . It is an active metabolite that inhibits EGFR similarly to Gefitinib .

Wissenschaftliche Forschungsanwendungen

Anticancer Drug Research

O-Desmethyl Gefitinib is a key metabolite of the anticancer drug gefitinib . It belongs to the quinazoline family and is present in human plasma . Its formation is facilitated by the cytochrome P450 isoform CYP2D6 .

2. Inhibitor of Tyrosine Residue Phosphorylation in EGFR This compound exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR, with an IC50 of 36 nM in subcellular assays . While its effectiveness is comparable to that of gefitinib, O-Desmethyl Gefitinib shows slightly reduced activity in whole-cell assays, with an IC50 of 760, in contrast to gefitinib’s 49 nM .

Tumor Management

Studies conducted in LoVo tumor mouse xenograft models have revealed that the tumor concentration of O-Desmethyl Gefitinib is notably lower than that of gefitinib, without causing a substantial reduction in tumor growth .

Pharmacokinetics in Elderly Patients

The pharmacokinetics of gefitinib and its major metabolite O-Desmethyl Gefitinib have been examined in elderly patients with EGFR-mutated advanced non-small cell lung cancer (NSCLC) . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Drug Development and Cancer Treatment

O-Desmethyl Gefitinib holds promise for biochemical and biomedical research, providing potential insights into drug development and cancer treatment .

Metabolomics and Drug Discovery Research

O-Desmethyl Gefitinib finds application in metabolomics and drug discovery research .

Safety And Hazards

O-Desmethyl Gefitinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

The phenomenon of ‘oncogene addiction’, whereby some cancers become highly dependent on a specific gene for their survival and proliferation, provided a rationale for targeted therapy in lung cancer . Current evidence indicates that Gefitinib monotherapy is an effective and generally well-tolerated first- or subsequent-line treatment option for patients with NSCLC and activating EGFR mutations who have not received an EGFR TKI previously .

Eigenschaften

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMYZUUCFPEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461102
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Gefitinib

CAS RN

847949-49-9
Record name o-Desmethyl gefitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL GEFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
123
Citations
LZ Wang, MYX Lim, TM Chin, WL Thuya, PL Nye… - … of Chromatography B, 2011 - Elsevier
… However, the narrower range for O-desmethyl gefitinib applied because O-desmethyl gefitinib presents as much lower concentrations compared to gefitinib in patient plasma samples. …
Number of citations: 43 www.sciencedirect.com
H Kobayashi, K Sato, T Niioka, M Takeda, Y Okuda… - Medical oncology, 2016 - Springer
… , gefitinib, total AUC 0–24 of gefitinib plus O-desmethyl gefitinib, and AUC ratio of O-desmethyl gefitinib to gefitinib were expressed as medians and first to third quartiles. Kruskal–Wallis …
Number of citations: 26 link.springer.com
AFMM Rahman, HM Korashy, MG Kassem - Profiles of drug substances …, 2014 - Elsevier
… O-desmethyl gefitinib. The intra- and interday precisions for gefitinib and O-desmethyl gefitinib … for gefitinib and 100.4% to 106.0% for O-desmethyl gefitinib. This method was used as a …
Number of citations: 52 www.sciencedirect.com
B Li, W Chen, F Liu, X Wang, W Qin, S Li, H Lu… - … of Pharmaceutical and …, 2023 - Elsevier
… the present research, we developed and validated a rapid, sensitive and efficient UPLC-MS/MS method to simultaneously determine icotinib, osimertinib, gefitinib, O-desmethyl gefitinib …
Number of citations: 3 www.sciencedirect.com
D McKillop, AD McCormick, GS Miles, PJ Phillips… - Xenobiotica, 2004 - Taylor & Francis
… O-demethylation of the quinazoline methoxy group was a quantitatively less important pathway, in contrast to the clinical situation, where O-desmethyl gefitinib (M523595) is the …
Number of citations: 73 www.tandfonline.com
J Xiong, L Chen, T Zhu, X Chen, D Yu… - LATIN AMERICAN …, 2015 - latamjpharm.org
… of gefitinib and its active metabolite O-desmethyl gefitinib in rat plasma. The gefitinib and its … gefitinib and 0.1-100 ng/mL for O-desmethyl gefitinib using 100 μL of plasma sample. Total …
Number of citations: 0 www.latamjpharm.org
C Wang, J Zhang, S Zhou, L Yu, F Han, R Ling, J Ling - PLoS One, 2020 - journals.plos.org
… O-desmethyl gefitinib was further metabolized by defluorination, sulfate conjugation, hydrogenation and oxidation into M2, M8, M11 and M13, respectively. O-demethylation also …
Number of citations: 12 journals.plos.org
X Xiong, Y Zhang, Z Wang, C Zhou, P Yang, X Du… - Clinica Chimica …, 2022 - Elsevier
… Similar problems were found for gefitinib and O-desmethyl gefitinib (m/z 128), as well as … no interference was noted between gefitinib/O-desmethyl gefitinib, osimertinib/AZ5104, afatinib/…
Number of citations: 8 www.sciencedirect.com
D McKillop, M Hutchison, EA Partridge, N Bushby… - Xenobiotica, 2004 - Taylor & Francis
… The mass spectrum of the component at m/z 433 was consistent with M523595, O-desmethyl gefitinib. The mass spectrum of the component at m/z 435 included a fragment ion at m/z …
Number of citations: 154 www.tandfonline.com
X Gao, Y Zhang, T Feng, L Cao, W Wu, K Qin - Xenobiotica, 2021 - Taylor & Francis
Gefitinib, the first approved inhibitor for oral epidermal growth factor receptor (EGFR), has been proved to be effective in non-small cell lung cancer with EGFR mutation. However, there …
Number of citations: 3 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.